molecular formula C4H5NO2S B1295266 Methyl 2-isothiocyanatoacetate CAS No. 21055-37-8

Methyl 2-isothiocyanatoacetate

Cat. No.: B1295266
CAS No.: 21055-37-8
M. Wt: 131.16 g/mol
InChI Key: GOWGDPFDGIPFIK-UHFFFAOYSA-N
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Description

Methyl 2-isothiocyanatoacetate is an organic compound with the molecular formula C4H5NO2S It is characterized by the presence of an isothiocyanate group attached to a methyl ester

Scientific Research Applications

Methyl 2-isothiocyanatoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Safety and Hazards

“Methyl 2-isothiocyanatoacetate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-isothiocyanatoacetate can be synthesized through several methods. One common approach involves the reaction of methyl chloroacetate with potassium thiocyanate in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-isothiocyanatoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Addition Reactions: The compound can participate in addition reactions with various electrophiles, resulting in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Electrophiles: Halogens and other electrophilic reagents are used in addition reactions.

    Conditions: Reactions are typically carried out under mild to moderate temperatures, with solvents such as dichloromethane or acetonitrile.

Major Products:

Mechanism of Action

The mechanism of action of methyl 2-isothiocyanatoacetate involves its ability to react with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino acids in proteins, leading to the modification of protein function. This reactivity is the basis for its potential use as an antimicrobial and anticancer agent, as it can disrupt essential biological processes in target organisms.

Comparison with Similar Compounds

    Methyl isothiocyanate: Similar in structure but lacks the ester group.

    Ethyl 2-isothiocyanatoacetate: Similar but with an ethyl ester instead of a methyl ester.

    Phenyl isothiocyanate: Contains a phenyl group instead of an ester.

Uniqueness: Methyl 2-isothiocyanatoacetate is unique due to the presence of both an isothiocyanate group and a methyl ester, which imparts distinct reactivity and potential applications. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

IUPAC Name

methyl 2-isothiocyanatoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2S/c1-7-4(6)2-5-3-8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWGDPFDGIPFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175275
Record name Methyl 2-isothiocyanatoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21055-37-8
Record name Methyl 2-isothiocyanatoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021055378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21055-37-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218418
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-isothiocyanatoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21055-37-8
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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